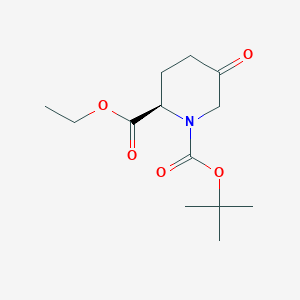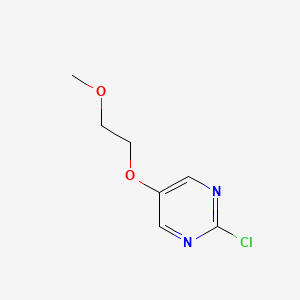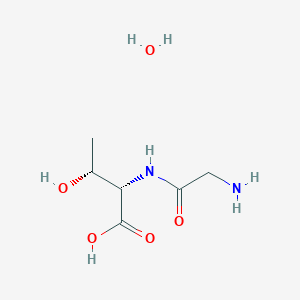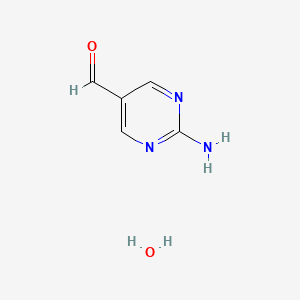
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Vue d'ensemble
Description
“®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms. They are widely used in the synthesis of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods, including the cyclization of amino acids, the reduction of pyridines, and the reaction of 1,5-diketones with ammonia or primary amines. The specific synthesis route for “®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate” would depend on the starting materials and the desired stereochemistry.Molecular Structure Analysis
The molecular structure of “®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate” would consist of a piperidine ring, which is a six-membered ring with one nitrogen atom. The “5-oxo” indicates a carbonyl group (=O) at the 5-position of the ring. The “1,2-dicarboxylate” indicates two carboxylate groups (-COO-) at the 1- and 2-positions. The “2-ethyl” and “1-tert-butyl” indicate ethyl (C2H5) and tert-butyl ((CH3)3C) groups at the 2- and 1-positions, respectively.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions that “®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate” can undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, depend on its molecular structure. Without specific data, it’s difficult to predict the properties of “®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate”. However, we can infer that it’s likely to be a solid at room temperature due to the presence of the piperidine ring and multiple carbonyl groups.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate have been explored in various studies. For instance, a work by Çolak et al. (2021) focused on synthesizing 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate. This synthesis involved coupling with aromatic aldehydes to afford Schiff base compounds, characterized by FTIR, 1H and 13C NMR, and X-ray crystallography, demonstrating the importance of intramolecular hydrogen bonding in stabilizing these molecules (Çolak, Karayel, Buldurun, & Turan, 2021).
Synthetic Applications
Another study by Moskalenko and Boev (2014) described the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These synthons are promising for the preparation of diverse piperidine derivatives, highlighting the compound's role as a versatile intermediate in synthetic organic chemistry (Moskalenko & Boev, 2014).
Chemical Structure and Properties
The work on chemical structure analysis and properties, such as those by Boev, Moskalenko, Belopukhov, and Przheval’skii (2015), explored the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These studies are crucial for understanding the molecular configurations and potential applications in developing pharmaceuticals and fine chemicals (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Molecular Structure Insights
Further insights into the molecular structure and potential applications are provided by Kolter, Rübsam, Giannis, and Nieger (1996), who studied the crystal structure of related compounds, showcasing the importance of hydrogen bonds and the protecting carbonyl group interactions in determining the molecular configuration (Kolter, Rübsam, Giannis, & Nieger, 1996).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to assess the safety and hazards of “®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate”. However, like all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on “®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate” would depend on its potential applications. Given the wide use of piperidine derivatives in pharmaceuticals, it’s possible that this compound could be studied for its potential medicinal properties.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and comprehensive analysis, more specific information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets (SDS) for handling and usage guidelines.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHGBVAOBPLIY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855935 | |
| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate | |
CAS RN |
917344-15-1 | |
| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)






![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)